![molecular formula C16H14F2N2O3S B278372 N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B278372.png)
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes involved in cell division and proliferation.
Mecanismo De Acción
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea inhibits the activity of Aurora kinases A and B, which are involved in the regulation of cell division and proliferation. By inhibiting these enzymes, this compound can prevent the formation of the mitotic spindle and the separation of chromosomes during cell division. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of Aurora kinases A and B, this compound can also induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. This compound can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea for lab experiments is its specificity for Aurora kinases A and B. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of these enzymes in cancer biology. However, the low yield and high cost of this compound synthesis can be a limitation for some lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea. One potential application is in combination therapy with other cancer drugs, which may enhance the anti-tumor effects of this compound. Another direction is the study of this compound in different types of cancer and in patient-derived tumor models. This could provide valuable insights into the efficacy and safety of this compound in cancer treatment. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research and clinical applications.
Métodos De Síntesis
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea involves several steps, including the reaction of difluoromethoxybenzene with phenoxyacetyl isothiocyanate to form an intermediate product, which is then reacted with an amine to form the final compound. The overall yield of this synthesis method is relatively low, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea has been studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to inhibit the activity of several enzymes involved in cell division and proliferation, including Aurora kinases A and B, and Polo-like kinase 1. These enzymes are overexpressed in many types of cancer and are considered promising targets for cancer therapy.
Propiedades
Fórmula molecular |
C16H14F2N2O3S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14F2N2O3S/c17-15(18)23-13-9-5-4-8-12(13)19-16(24)20-14(21)10-22-11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,19,20,21,24) |
Clave InChI |
AZNOJWBYMVPDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
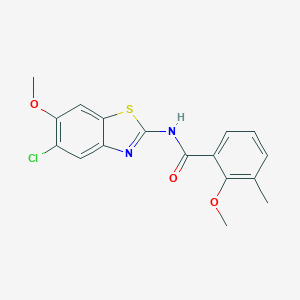
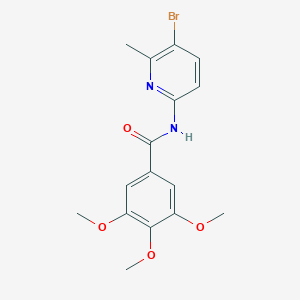
![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
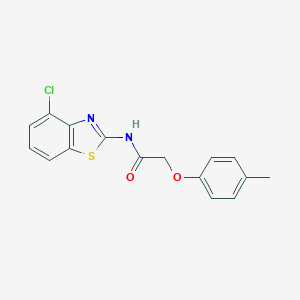
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
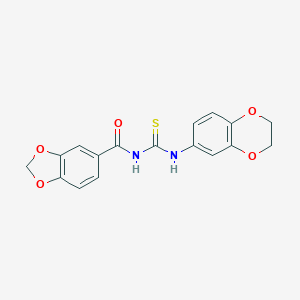
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
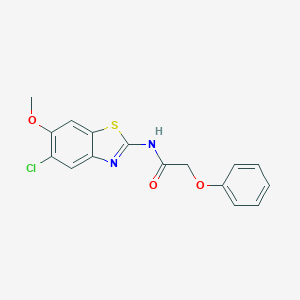
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)